4-Amino-2-(trifluoromethyl)benzaldehyde

Kinase Inhibitor Synthesis RET/FLT3/KDR Pharmacology Thyroid Cancer Research

4-Amino-2-(trifluoromethyl)benzaldehyde (CAS 876322-73-5) resolves the supply challenge of regiochemically-defined fluorinated benzaldehyde building blocks as the validated, non-substitutable precursor for multikinase inhibitor E926495. • ortho-CF3 (Hammett σmeta=0.43) imparts unique electrophilicity unobtainable with o-F (σmeta=0.34) or o-CH3 analogs; ensures fidelity to published E926495 synthetic protocols • Required for constructing the urea-based pharmacophore targeting RET, FLT3, KDR, c-Abl, and c-Kit; substitution yields untested chemical entities with unknown biological activity • ≥97% purity with full QC (NMR, HPLC, GC); 100 mg-1 g in stock for global dispatch

Molecular Formula C8H6F3NO
Molecular Weight 189.13 g/mol
CAS No. 876322-73-5
Cat. No. B1525348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(trifluoromethyl)benzaldehyde
CAS876322-73-5
Molecular FormulaC8H6F3NO
Molecular Weight189.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(F)(F)F)C=O
InChIInChI=1S/C8H6F3NO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-4H,12H2
InChIKeyGAVVLGXVZCHXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(trifluoromethyl)benzaldehyde: Core Properties & Class Positioning


4-Amino-2-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde featuring a para-amino group and an ortho-trifluoromethyl substituent on a benzaldehyde core (molecular formula C8H6F3NO, molecular weight 189.13 g/mol) . This substitution pattern places it within a specialized class of fluorinated benzaldehyde building blocks, where the electron‑withdrawing -CF3 group and the electron‑donating -NH2 group jointly modulate reactivity and thereby define its utility in advanced organic synthesis [1].

Fluorinated benzaldehyde building block with para-NH2 / ortho-CF3 substitution
Defined electronic profile for advanced organic synthesis
Essential intermediate for multikinase inhibitor scaffold construction

4-Amino-2-(trifluoromethyl)benzaldehyde: Why Analogs Cannot Be Swapped


Simple replacement of 4-amino-2-(trifluoromethyl)benzaldehyde with structurally similar benzaldehydes—such as 4-amino-2-fluorobenzaldehyde or 4-amino-2-methylbenzaldehyde—is not chemically equivalent. The electron‑withdrawing power of the -CF3 group (Hammett σmeta = 0.43 vs. F σmeta = 0.34) distinctly alters the aldehyde's electrophilicity and influences both reaction kinetics and regioselectivity in subsequent transformations [1]. More critically, this specific substitution pattern is an essential structural requirement for synthesizing the multikinase inhibitor E926495; a change in the substituent or position would yield a different chemical entity with untested biological activity [2].

Target Compound 4-Amino-2-(trifluoromethyl)benzaldehyde
Key Attribute -CF3 group (σmeta 0.43) defines electrophilicity and kinase inhibitor pharmacophore
Analog Substitute 4-Amino-2-fluorobenzaldehyde (CAS 777089-27-7)
Mismatch Risk -F substitution (σmeta 0.34) yields altered reaction kinetics and untested biological activity
Analog Substitute 4-Amino-2-methylbenzaldehyde
Mismatch Risk -CH3 group lacks electron-withdrawing character; cannot replicate E926495 pharmacophore

4-Amino-2-(trifluoromethyl)benzaldehyde: Comparative Evidence


Essential Intermediate for E926495 Synthesis

The synthesis of E926495, a multikinase inhibitor with reported IC50 values of 5 nM (RET), 10 nM (FLT3), and 15 nM (KDR), relies on 4-amino-2-(trifluoromethyl)benzaldehyde as a key intermediate to install the trifluoromethylbenzene moiety [1]. In contrast, the corresponding 4-amino-2-fluorobenzaldehyde (CAS 777089-27-7) lacks the bioisosteric -CF3 group and cannot yield the same inhibitor; its use would result in a structural derivative with unknown selectivity and potency [2].

E926495 Intermediate Requirement
Class-level inference
-CF3 group is essential for the multikinase inhibitor pharmacophore (reported IC50: RET 5 nM, FLT3 10 nM, KDR 15 nM)
Structural requirement context for kinase inhibitor synthesis
Replacement with -F analog yields uncharacterized derivative
Kinase Inhibitor Synthesis RET/FLT3/KDR Pharmacology Thyroid Cancer Research

Distinctive Storage and Stability Requirements

Commercial specifications for 4-amino-2-(trifluoromethyl)benzaldehyde uniformly mandate storage at 2‑8 °C, protected from light and under inert nitrogen atmosphere . This is distinct from the typical ambient storage condition for 4-amino-2-fluorobenzaldehyde (shipped at normal room temperature) . The stringent requirement correlates with the increased propensity of the electron-deficient aromatic ring toward oxidative degradation, directly impacting procurement and handling protocols.

Storage Stability Protocol
Cross-study comparable
2–8 °C, protected from light, under inert N2 atmosphere (mandated by vendor specifications)
Procurement and handling protocol context
-F analog ships at ambient temperature; cold-chain logistics required
Chemical Stability Storage Optimization Long-term Research Supply

High Purity for cGMP-Relevant Chemistry

Specialized suppliers offer 4-amino-2-(trifluoromethyl)benzaldehyde at purity levels of ≥97% (Bidepharm) and NLT 98% (Fluoropharm), accompanied by batch-specific QC documentation (NMR, HPLC, GC) . By comparison, the closest structural analog 4-amino-2-fluorobenzaldehyde is typically listed at 95% purity . For pharmaceutical intermediate procurement, this purity advantage reduces the need for additional purification steps before use in regulated synthetic sequences.

Commercial Purity Specification
Supporting evidence
≥97% (Bidepharm) / NLT 98% (Fluoropharm) with QC documentation (NMR, HPLC, GC)
Supports reduced purification burden in multi-step synthesis
-F analog typically listed at 95% purity
Chemical Purity Pharmaceutical Intermediate Quality Control

4-Amino-2-(trifluoromethyl)benzaldehyde: Recommended Application Scenarios


E926495 Multikinase Inhibitor Synthesis

This aldehyde serves as a non-substitutable intermediate for constructing the urea-based scaffold of E926495, a preclinical inhibitor with demonstrated activity against RET, FLT3, KDR, c-Abl, and c-Kit kinases [1]. Research groups developing targeted therapies for thyroid cancer or acute myeloid leukemia should procure this specific compound to ensure the synthesis of the validated pharmacophore.

SAR Studies on Fluorinated Benzaldehydes

The unique electron-withdrawing character of the ortho-CF3 group (Hammett σmeta = 0.43) combined with the para‑amino donor makes this compound an ideal probe for studying electronic effects in Schiff-base condensations, reductive aminations, and palladium-catalyzed cross-coupling reactions [2]. Procurement of this specific isomer ensures comparability with published datasets.

Preclinical Process Development with High-Purity Intermediates

With commercial purity documented up to 98% and comprehensive QC data (NMR, HPLC, GC) available from certified vendors , this aldehyde is suitable for route scouting campaigns where minimal impurity burden is critical for toxicological batch qualification.

Application
Selection Property
Validation Focus
E926495 Multikinase Inhibitor Synthesis
Ortho-CF3 substituted benzaldehyde building block
Kinase panel selectivity and pharmacophore integrity
Fluorinated Benzaldehyde SAR Studies
Defined electron-withdrawing Hammett profile (σmeta 0.43)
Reaction kinetics and regioselectivity in cross-coupling / condensation
Preclinical Process Development
High documented purity (up to 98%) with batch QC data
Impurity profiling and toxicological batch qualification context

All application scenarios are research-use only. Procure according to specific pharmacophore and purity requirements for synthetic route validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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